![molecular formula C20H15N3O3 B246310 Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)

Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

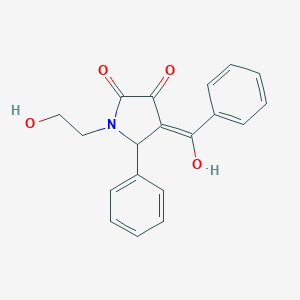

Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester, also known as 4-(N-pyridylcarbamoyl) benzhydrazide (PCB), is a compound that has been widely studied for its potential applications in various fields, including medicinal chemistry and materials science. PCB is a derivative of benzhydrazide, a class of compounds that has been shown to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Mecanismo De Acción

The mechanism of action of PCB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, PCB has been shown to induce apoptosis (programmed cell death) by activating the caspase cascade and downregulating anti-apoptotic proteins. PCB has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that play a key role in tumor invasion and metastasis. In bacteria and fungi, PCB is believed to disrupt the cell membrane and inhibit DNA synthesis.

Biochemical and Physiological Effects:

PCB has been shown to have a range of biochemical and physiological effects. In cancer cells, PCB has been shown to inhibit cell proliferation and induce apoptosis. PCB has also been shown to inhibit angiogenesis (the formation of new blood vessels) and reduce tumor growth in animal models. In bacteria and fungi, PCB has been shown to inhibit growth and induce cell death. PCB has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PCB has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available in large quantities. PCB is also stable under a range of conditions and can be stored for long periods of time without degradation. However, PCB has some limitations for use in lab experiments. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. PCB is also relatively toxic, with a half-maximal inhibitory concentration (IC50) in the micromolar range.

Direcciones Futuras

There are several future directions for the study of PCB. In medicinal chemistry, PCB derivatives could be synthesized and tested for improved antitumor and antimicrobial activity. The use of PCB as a building block for the synthesis of novel organic materials could also be explored further. In addition, the mechanism of action of PCB could be further elucidated, and its potential use as a therapeutic agent for various diseases could be investigated. Finally, the development of new methods for the synthesis of PCB and its derivatives could be explored to improve yields and reduce costs.

Métodos De Síntesis

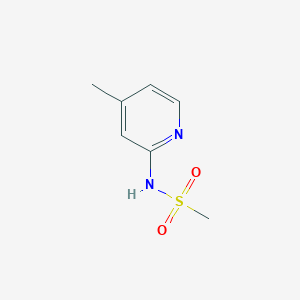

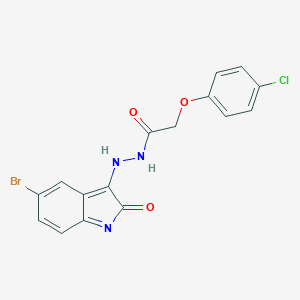

The synthesis of PCB involves the condensation of Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester(aminomethyl)benzoic acid with pyridine-3-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (Figure 1). The resulting product is then esterified with phenyl chloroformate to yield PCB.

Aplicaciones Científicas De Investigación

PCB has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, PCB has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. PCB has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. In materials science, PCB has been investigated for its potential use as a building block for the synthesis of novel organic materials, such as metal-organic frameworks (MOFs).

Propiedades

Fórmula molecular |

C20H15N3O3 |

|---|---|

Peso molecular |

345.4 g/mol |

Nombre IUPAC |

[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate |

InChI |

InChI=1S/C20H15N3O3/c24-19(17-7-4-12-21-14-17)23-22-13-15-8-10-18(11-9-15)26-20(25)16-5-2-1-3-6-16/h1-14H,(H,23,24)/b22-13+ |

Clave InChI |

WHIOEHMATHMRLX-LPYMAVHISA-N |

SMILES isomérico |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3 |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |

Solubilidad |

0.7 [ug/mL] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)